2-(4-(Methoxycarbonyl)-2-methylphenyl)acetic acid

説明

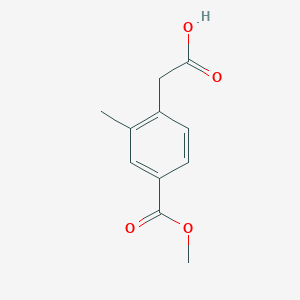

2-(4-(Methoxycarbonyl)-2-methylphenyl)acetic acid is a substituted phenylacetic acid derivative characterized by a methoxycarbonyl (-COOCH₃) group at the para position (C4) and a methyl (-CH₃) group at the ortho position (C2) on the benzene ring. Key features include:

- Molecular formula: Likely C₁₁H₁₂O₄ (hypothetical, based on substituents).

- Functional groups: Acetic acid backbone, ester (methoxycarbonyl), and alkyl (methyl) groups.

- Synthesis: Similar compounds are synthesized via multicomponent reactions (e.g., using Meldrum’s acid) or esterification protocols involving reagents like POCl₃ and tert-butanol .

特性

IUPAC Name |

2-(4-methoxycarbonyl-2-methylphenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-7-5-9(11(14)15-2)4-3-8(7)6-10(12)13/h3-5H,6H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCRYFPSMXFXRIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)OC)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877858-46-3 | |

| Record name | 2-[4-(methoxycarbonyl)-2-methylphenyl]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Methoxycarbonyl)-2-methylphenyl)acetic acid typically involves the esterification of 4-(Methoxycarbonyl)-2-methylbenzoic acid with an appropriate alcohol, followed by hydrolysis to yield the desired acetic acid derivative. The reaction conditions often include the use of acidic or basic catalysts to facilitate the esterification and hydrolysis steps.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

化学反応の分析

Types of Reactions

2-(4-(Methoxycarbonyl)-2-methylphenyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the methoxycarbonyl group to an alcohol or other reduced forms.

Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

科学的研究の応用

2-(4-(Methoxycarbonyl)-2-methylphenyl)acetic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be utilized in studies involving enzyme inhibition and metabolic pathways.

Industry: It serves as a precursor for the production of various chemicals and materials.

作用機序

The mechanism of action of 2-(4-(Methoxycarbonyl)-2-methylphenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxycarbonyl group can participate in hydrogen bonding or other interactions, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor function.

類似化合物との比較

Structural and Functional Group Variations

The table below compares 2-(4-(Methoxycarbonyl)-2-methylphenyl)acetic acid with structurally related phenylacetic acid derivatives:

*Estimated based on substituents.

Key Differences and Implications

Substituent Effects: Methoxycarbonyl (-COOCH₃): Enhances electrophilicity, making the compound reactive toward nucleophiles (e.g., in ester hydrolysis). Compared to methoxy (-OCH₃), this group increases molecular weight and polarity . Increases lipophilicity, which may improve membrane permeability in drug design . Bromo (-Br): In 2-(4-Bromo-2-methoxyphenyl)acetic acid, bromine enables participation in Suzuki-Miyaura couplings, a feature absent in the target compound .

Biological Activity :

- 2-(4-Methoxyphenyl)acetic acid is a validated NSCLC biomarker, suggesting that substituent modifications (e.g., adding methyl or methoxycarbonyl) could tune bioactivity .

- Hydroxyl-containing analogs (e.g., 2-Hydroxy-2-[4-(methoxycarbonyl)phenyl]acetic acid) exhibit higher aqueous solubility, beneficial for drug formulation .

Synthetic Utility: The target compound’s synthesis may parallel methods for 2-(4-(methoxycarbonyl)phenyl)acetic acid, which involves Pd-catalyzed carbonylation or esterification with tert-butanol . Ether-linked derivatives (e.g., 2-(4-(Methoxycarbonyl)phenoxy)acetic acid) require distinct synthetic routes, such as nucleophilic substitution .

生物活性

2-(4-(Methoxycarbonyl)-2-methylphenyl)acetic acid, also known as a derivative of phenylacetic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : CHO

- Molecular Weight : 194.18 g/mol

- CAS Number : 10797879

The methoxycarbonyl group attached to the phenyl ring is significant for its biological activity, influencing both solubility and interaction with biological targets.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer properties . In a study involving various cancer cell lines, derivatives demonstrated notable antiproliferative effects. For instance, compounds with similar structures showed IC values ranging from 12 nM to 130 nM , indicating strong cytotoxicity against human cancer cells such as pancreatic tumors and epithelial carcinoma .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC (nM) |

|---|---|---|

| Compound A | MIA PaCa-2 | 17 |

| Compound B | A431 | 130 |

| Compound C | Jurkat | 12 |

This data suggests that modifications in the structure can lead to enhanced activity against specific cancer types.

Anti-inflammatory Effects

In addition to anticancer properties, preliminary studies suggest that this compound may possess anti-inflammatory effects . It has been observed to inhibit the production of pro-inflammatory cytokines in vitro, which is crucial for managing conditions like arthritis and other inflammatory diseases.

The mechanism underlying the biological activity of this compound primarily involves:

- Inhibition of Tubulin Polymerization : Similar compounds have been shown to bind to tubulin, disrupting microtubule formation, which is essential for cell division. This leads to cell cycle arrest in the G2/M phase .

- Modulation of Enzymatic Activity : The methoxycarbonyl group may enhance binding affinity to certain enzymes involved in inflammatory pathways, thus reducing their activity.

Case Studies

A notable case study involved testing the compound against a panel of human cancer cell lines. The results indicated that at concentrations as low as 30 nM , significant G2/M arrest was observed, with a corresponding increase in apoptotic markers such as annexin-V staining. This highlights the potential of this compound as a therapeutic agent in oncology .

Q & A

Q. What are the common synthetic routes for 2-(4-(Methoxycarbonyl)-2-methylphenyl)acetic acid, and how are key intermediates characterized?

The synthesis typically involves esterification or coupling reactions. For example, visible-light photoredox-catalyzed carboxylation of activated C(sp³)─O bonds has been used to synthesize structurally similar compounds, yielding >80% efficiency under optimized conditions . Key intermediates are characterized via -NMR, -NMR, and mass spectrometry to confirm regiochemistry and purity. Reaction variables (e.g., solvent polarity, catalyst loading) are critical for minimizing side products .

Q. What spectroscopic techniques are essential for characterizing this compound?

- NMR : -NMR identifies proton environments (e.g., methyl groups at δ ~2.3 ppm, methoxycarbonyl at δ ~3.8 ppm). -NMR confirms carbonyl (δ ~170 ppm) and aromatic carbons.

- HPLC : Purity analysis (≥95% by reverse-phase C18 column, UV detection at 254 nm).

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M-H]⁻ at m/z 193.05 for analogs) .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

- Enzyme Inhibition Assays : Test inhibition of cyclooxygenase (COX) or lipoxygenase (LOX) at 1–100 µM concentrations.

- Cell Viability Assays : Use MTT/WST-1 in cancer cell lines (e.g., HeLa, MCF-7) to screen for cytotoxicity (IC₅₀ determination).

- Receptor Binding Studies : Radioligand displacement assays for GPCRs or nuclear receptors .

Advanced Research Questions

Q. How can researchers design experiments to optimize the stereochemical purity of derivatives?

- Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak IA) to resolve enantiomers.

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in Suzuki-Miyaura coupling to control stereochemistry.

- Circular Dichroism (CD) : Confirm enantiomeric excess (ee) by comparing CD spectra to known standards .

Q. How should contradictions in reported bioactivity data be addressed?

Discrepancies (e.g., varying IC₅₀ values across studies) may arise from differences in assay conditions (pH, serum content) or compound purity. Mitigation strategies:

Q. What computational methods support structure-activity relationship (SAR) studies?

- Molecular Docking : AutoDock Vina or Schrödinger Maestro to predict binding poses with targets (e.g., COX-2).

- QSAR Modeling : Develop regression models using descriptors like logP, polar surface area, and Hammett constants.

- MD Simulations : GROMACS for assessing stability of ligand-target complexes over 100-ns trajectories .

Q. How does the methyl group at the 2-position influence metabolic stability compared to halogenated analogs?

The 2-methyl group enhances metabolic stability by reducing cytochrome P450-mediated oxidation. In vitro microsomal assays show:

Q. What strategies are effective for resolving low solubility in aqueous buffers?

Q. How can researchers validate target engagement in cellular models?

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐ, kₐ) to purified enzymes.

- Cellular Thermal Shift Assay (CETSA) : Monitor protein thermal stability shifts post-treatment.

- Knockdown/Overexpression : CRISPR-Cas9 or siRNA to confirm phenotype rescue .

Q. What are the stability considerations for long-term storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。